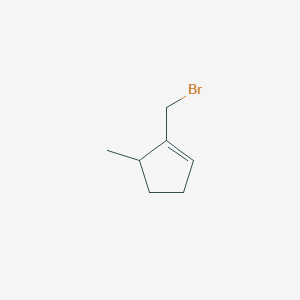
1-(Bromomethyl)-5-methylcyclopent-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-5-methylcyclopent-1-ene is an organic compound characterized by a bromomethyl group attached to a cyclopentene ring with a methyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-5-methylcyclopent-1-ene typically involves the bromination of 5-methylcyclopent-1-ene. This can be achieved through the reaction of 5-methylcyclopent-1-ene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under light or heat. The reaction proceeds via a free radical mechanism, leading to the formation of the bromomethyl derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Bromomethyl)-5-methylcyclopent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form 5-methylcyclopentadiene.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., sodium azide, sodium thiolate) in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) at elevated temperatures.
Elimination: Strong bases (e.g., potassium tert-butoxide) in non-polar solvents (e.g., toluene) at high temperatures.
Oxidation: Oxidizing agents (e.g., potassium permanganate) in aqueous or organic solvents under controlled conditions.
Major Products:
- Substitution reactions yield various substituted cyclopentene derivatives.
- Elimination reactions produce 5-methylcyclopentadiene.
- Oxidation reactions result in alcohols or ketones.
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-5-methylcyclopent-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-5-methylcyclopent-1-ene involves its reactivity as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
1-(Chloromethyl)-5-methylcyclopent-1-ene: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(Bromomethyl)cyclopent-1-ene: Lacks the methyl substituent on the cyclopentene ring.
5-Methylcyclopent-1-ene: The parent compound without the bromomethyl group.
Uniqueness: 1-(Bromomethyl)-5-methylcyclopent-1-ene is unique due to the combination of the bromomethyl group and the methyl substituent on the cyclopentene ring. This unique structure imparts specific reactivity and properties, making it valuable in various synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
79801-22-2 |
|---|---|
Molekularformel |
C7H11Br |
Molekulargewicht |
175.07 g/mol |
IUPAC-Name |
1-(bromomethyl)-5-methylcyclopentene |
InChI |
InChI=1S/C7H11Br/c1-6-3-2-4-7(6)5-8/h4,6H,2-3,5H2,1H3 |
InChI-Schlüssel |
QYJYFOHSUZCSLS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC=C1CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


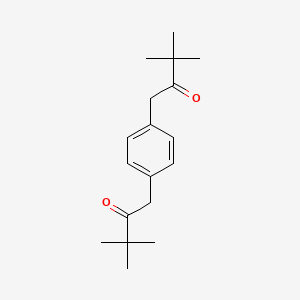
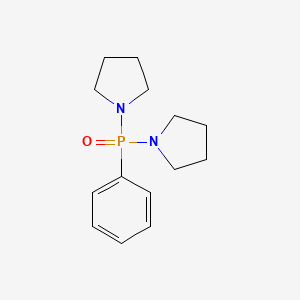
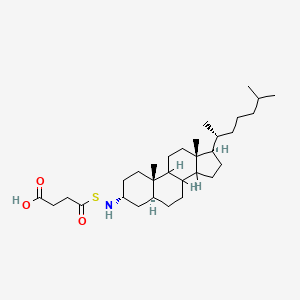
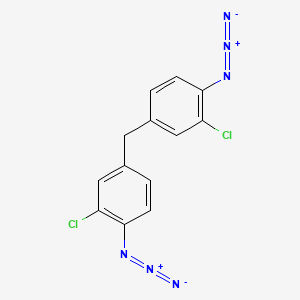
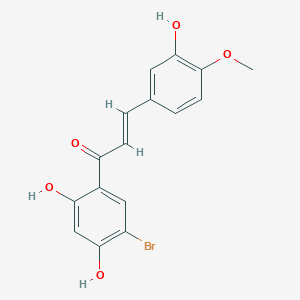
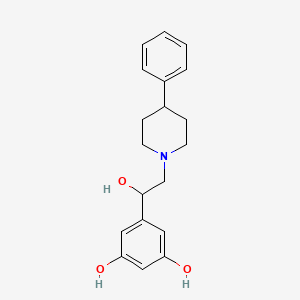
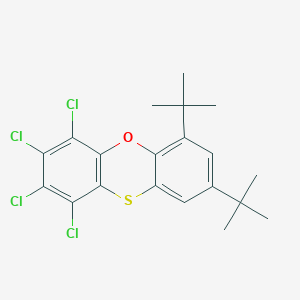



![2,4,6,10-tetraoxatricyclo[6.3.0.01,5]undec-8-ene](/img/structure/B14436593.png)
![N-[N,N'-di(propan-2-yl)carbamimidoyl]benzamide](/img/structure/B14436597.png)

methanone](/img/structure/B14436616.png)
